molecular formula C18H19F3N4O3 B2533183 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine CAS No. 1021039-36-0

2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine

Cat. No.: B2533183
CAS No.: 1021039-36-0
M. Wt: 396.37
InChI Key: AZUDTZRTYAHGFC-UHFFFAOYSA-N
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Description

2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule features a pyrimidine core substituted with dimethoxy groups and a piperazine ring, which is further functionalized with a 2-(trifluoromethyl)benzoyl group. The specific arrangement of these moieties suggests potential for high biological activity, making it a valuable scaffold for developing novel therapeutic agents. Compounds with piperazine and trifluoromethylphenyl subunits are frequently investigated in pharmaceutical research for their diverse pharmacological properties. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a lead compound for structure-activity relationship (SAR) studies. The product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use. For comprehensive details including pricing, purity, and shipping information, please contact our customer service team.

Properties

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O3/c1-27-15-11-14(22-17(23-15)28-2)24-7-9-25(10-8-24)16(26)12-5-3-4-6-13(12)18(19,20)21/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUDTZRTYAHGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe piperazine ring is then attached through a nucleophilic substitution reaction, and finally, the trifluoromethylbenzoyl group is introduced via an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

Major products formed from these reactions include various substituted pyrimidines, piperazines, and benzoyl derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Alkyl Groups : The target compound’s 2,4-dimethoxy groups may improve solubility compared to hydrophobic tert-butyl () or methyl groups (). Methoxy substituents also reduce metabolic oxidation .
  • Trifluoromethyl Positioning : The 2-(trifluoromethyl)benzoyl group in the target compound contrasts with the 3-substituted analog in . Meta-substitution may alter steric interactions in receptor binding .

Piperazine Functionalization

Piperazine modifications impact target selectivity and pharmacokinetics:

  • Benzoyl vs. Sulfonyl Groups: The target compound’s benzoyl group () differs from sulfonyl-linked analogs ().
  • Complex Heterocycles : ’s benzopyran-carbonyl substituent introduces rigidity, which could restrict conformational flexibility compared to the target compound’s benzoyl group .

Biological Activity

2,4-Dimethoxy-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with methoxy groups and a piperazine moiety linked to a trifluoromethylbenzoyl group. Its molecular formula is C18H20F3N5O2C_{18}H_{20}F_{3}N_{5}O_{2}, with a molecular weight of approximately 393.38 g/mol.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Anticancer Activity
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. In vitro assays indicated that it exhibits cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin .
    • A study reported that at a concentration of 5 µg/mL, this compound demonstrated significant anticancer properties, suggesting its potential as a lead candidate for further development in cancer therapy .
  • Mechanism of Action
    • The underlying mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins . This apoptotic pathway is crucial for eliminating malignant cells and is often targeted in cancer therapies.
  • Antifungal and Insecticidal Properties
    • Beyond its anticancer effects, the compound also exhibited antifungal activity against various pathogens. For instance, it demonstrated effective inhibition rates against Botrytis cinerea and Sclerotinia sclerotiorum, comparable to established antifungal agents like tebuconazole .
    • The insecticidal properties were evaluated against common agricultural pests, indicating potential applications in agrochemical formulations .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/Activity LevelReference
AnticancerPC3 (Prostate Cancer)<5 µg/mL
K562 (Leukemia)<5 µg/mL
HeLa (Cervical Cancer)<5 µg/mL
A549 (Lung Cancer)<5 µg/mL
AntifungalB. cinerea96.76% inhibition
S. sclerotiorum82.73% inhibition
InsecticidalVarious Agricultural PestsEffective

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